Cas no 210488-52-1 ((1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine)

210488-52-1 structure
Nombre del producto:(1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine
Número CAS:210488-52-1
MF:C9H11NO2
Megavatios:165.189142465591
MDL:MFCD08057359
CID:1402199
PubChem ID:40433452
(1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine Propiedades químicas y físicas
Nombre e identificación
-
- (1S)-1-(1,3-Benzodioxol-5-yl)ethanamine
- (+)-Paredrine
- CHEMBL1927024
- (+)-p-Hydroxyamphetamine
- S(+)-4-hydroxyamphetamine
- (S)-p-hydroxyamphetamine
- SureCN256809
- (S)-1-(benzo[1,3]dioxol-5-yl)ethylamine
- (+)-4-Hydroxyamphetamine
- (S)-(-)-1-(4'-hydroxy)phenyl-2-propanamine
- (+)-Paredrinex
- d-p-Hydroxyamphetamine
- AC1LD8EI
- (+)-Hydroxyamphetamine
- (S)-(-)-1-(benzo[d][1,3]dioxol-5-yl)ethanamine
- D-4-Hydroxyamphetamine
- (S)-(-)-BDEA
- (S)-1-(4-hydroxyphenyl)-2-aminopropane
- (S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine
- (S)-1-(4-hydroxyphen
- (1S)-1-(2H-1,3-benzodioxol-5-yl)ethan-1-amine
- AS-77499
- AMY202003220
- SCHEMBL16325098
- CS-0158253
- 210488-52-1
- MFCD08057359
- (1S)-1-(1,3-dioxaindan-5-yl)ethan-1-amine
- 1,3-Benzodioxole-5-methanamine, .alpha.-methyl-, (.alpha.S)-
- (S)-1-(benzo[d][1,3]dioxol-5-yl)ethylamine
- EN300-87774
- AKOS024258761
- (1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine
-
- MDL: MFCD08057359
- Renchi: 1S/C9H11NO2/c1-6(10)7-2-3-8-9(4-7)12-5-11-8/h2-4,6H,5,10H2,1H3/t6-/m0/s1
- Clave inchi: ZWBXYAKHFVPCBF-LURJTMIESA-N
- Sonrisas: O1COC2=CC=C(C=C12)[C@H](C)N
Atributos calculados
- Calidad precisa: 165.078978594g/mol
- Masa isotópica única: 165.078978594g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 1
- Complejidad: 163
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.2
- Superficie del Polo topológico: 44.5Ų
Propiedades experimentales
- Denso: 1.2±0.1 g/cm3
- Punto de ebullición: 260.9±29.0 °C at 760 mmHg
- Punto de inflamación: 120.6±31.5 °C
- Presión de vapor: 0.0±0.5 mmHg at 25°C
(1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S32730-250mg |
(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine |
210488-52-1 | 97% | 250mg |
¥505.0 | 2024-07-19 | |
Enamine | EN300-87774-1g |
(1S)-1-(1,3-dioxaindan-5-yl)ethan-1-amine |
210488-52-1 | 1g |
$581.0 | 2023-09-01 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1435-5g |
(1S)-1-(2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-AMINE |
210488-52-1 | 97% | 5g |
¥20898.02 | 2025-01-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S32730-50mg |
(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine |
210488-52-1 | 97% | 50mg |
¥178.0 | 2024-07-19 | |
Alichem | A159001536-100mg |
(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine |
210488-52-1 | 95% | 100mg |
$254.80 | 2023-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S32730-1g |
(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine |
210488-52-1 | 97% | 1g |
¥2017.0 | 2024-07-19 | |
abcr | AB536626-1 g |
(1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine |
210488-52-1 | 1g |
€1,074.60 | 2023-04-14 | ||
Enamine | EN300-87774-2.5g |
(1S)-1-(1,3-dioxaindan-5-yl)ethan-1-amine |
210488-52-1 | 2.5g |
$1209.0 | 2023-09-01 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1435-250mg |
(1S)-1-(2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-AMINE |
210488-52-1 | 97% | 250mg |
1908.1CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1435-500mg |
(1S)-1-(2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-AMINE |
210488-52-1 | 97% | 500mg |
2959.67CNY | 2021-05-07 |
(1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine Literatura relevante
-
1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
-
3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
210488-52-1 ((1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine) Productos relacionados
- 1804493-64-8(3-(Aminomethyl)-6-cyano-2-(difluoromethyl)-5-hydroxypyridine)
- 20062-62-8(1-methyl-1H-Imidazole-2-carboxaldehyde oxime)
- 1396583-14-4(N-(2-oxothiolan-3-yl)-2-phenyl-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1630026-11-7(tert-butyl N-[(6-chloropyrimidin-4-yl)methyl]-N-methyl-carbamate)
- 1394920-91-2(tert-butyl N-(1S)-1-(4-bromo-2-fluorophenyl)ethylcarbamate)
- 1804419-40-6(Methyl 2-(aminomethyl)-4-cyano-3-(difluoromethyl)pyridine-5-carboxylate)
- 2229413-00-5(tert-butyl N-{4-[(3-methylazetidin-3-yl)oxy]phenyl}carbamate)
- 945897-16-5(4-chloro-6-(3-methoxypiperidin-1-yl)pyrimidine)
- 899412-64-7(8-(furan-2-yl)methyl-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1449008-17-6(2,5-Dichloro-1-methylpyridin-4(1H)-one)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:210488-52-1)(1S)-1-(2H-1,3-Benzodioxol-5-yl)ethan-1-amine

Pureza:99%/99%/99%
Cantidad:100mg/250mg/1g
Precio ($):203.0/294.0/640.0